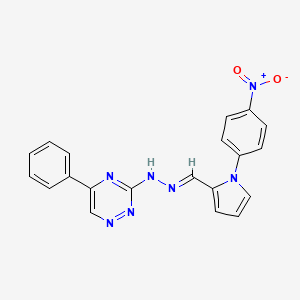
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that has been extensively studied for its potential use in enhancing physical performance. It belongs to the class of compounds known as PPARδ agonists and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide works by activating the PPARδ receptor, which is found in many tissues throughout the body. This activation leads to an increase in the expression of genes involved in energy metabolism and mitochondrial function, which may explain its effects on physical performance. Additionally, 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been shown to increase the uptake and utilization of glucose in skeletal muscle, which may contribute to its anti-diabetic effects.
Biochemical and Physiological Effects:
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. These include an increase in endurance and reduction in fatigue, an increase in the expression of genes involved in energy metabolism and mitochondrial function, an increase in the uptake and utilization of glucose in skeletal muscle, and a decrease in triglyceride levels in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide in lab experiments is its well-established mechanism of action and extensive research history. Additionally, it has been shown to have a wide range of effects on various tissues and systems in the body. However, one limitation is that its effects may be dose-dependent, and high doses may lead to adverse effects.
Direcciones Futuras
There are several potential future directions for research on 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide. One area of interest is its potential use in treating metabolic disorders such as obesity and diabetes. Additionally, there is interest in investigating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new PPARδ agonists with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide involves several steps, including the reaction of indole-3-carboxaldehyde with 4-methoxyaniline to form 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide. The compound is then purified using chromatography techniques to obtain a high level of purity.
Aplicaciones Científicas De Investigación
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential use in improving physical performance in athletes. It has been shown to increase endurance and reduce fatigue in animal models, and there is evidence to suggest that it may have similar effects in humans. Additionally, 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been investigated for its potential use in treating metabolic disorders such as obesity and diabetes.
Propiedades
IUPAC Name |
2-indol-1-yl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-8-6-14(7-9-15)18-17(20)12-19-11-10-13-4-2-3-5-16(13)19/h2-11H,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVURYQMGUPZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)



![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)





![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
